Ritodrine

Description

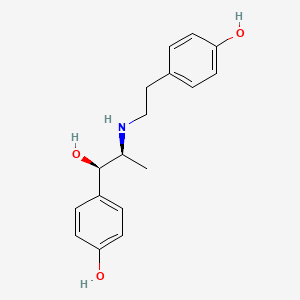

Ritodrine is a phenethylamine derivative with tocolytic activity. This compound binds to and activates beta-2 adrenergic receptors of myometrial cells in the uterus, which decreases the intensity and frequency of uterine contractions. Specifically, this compound probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhances the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contractions. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions.

An adrenergic beta-2 agonist used to control PREMATURE LABOR.

Structure

3D Structure

Properties

Key on ui mechanism of action |

Ritodrine is beta-2 adrenergic agonist. It binds to beta-2 adrenergic receptors on outer membrane of myometrial cell, activates adenyl cyclase to increase the level of cAMP which decreases intracellular calcium and leads to a decrease of uterine contractions. |

|---|---|

Molecular Formula |

C17H21NO3 |

Molecular Weight |

287.35 g/mol |

IUPAC Name |

4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol |

InChI |

InChI=1S/C17H21NO3/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13/h2-9,12,17-21H,10-11H2,1H3/t12-,17-/m0/s1 |

InChI Key |

IOVGROKTTNBUGK-SJCJKPOMSA-N |

SMILES |

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O |

melting_point |

88-90 °C 88 - 90 °C |

physical_description |

Solid |

solubility |

Complete 1.79e-01 g/L |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Ritodrine on Uterine Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular and cellular mechanisms through which ritodrine, a selective beta-2 adrenergic agonist, exerts its tocolytic effects on uterine smooth muscle (myometrium). The primary application of this compound has been in the management of preterm labor, where its action is to suppress uterine contractions and delay delivery.[1][2] This guide details the principal signaling pathways, presents available quantitative data, and outlines the key experimental protocols used to elucidate this mechanism.

Core Mechanism of Action: Beta-2 Adrenergic Receptor Stimulation

This compound's primary mechanism of action is the stimulation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the outer membrane of myometrial cells.[2][3][4] This interaction initiates a well-defined intracellular signaling cascade that culminates in smooth muscle relaxation.

-

Receptor Binding : this compound, as an agonist, binds to the β2-adrenergic receptor. This binding event induces a conformational change in the receptor.

-

G-Protein Activation : The activated receptor couples with and activates a stimulatory G-protein (Gs). This causes the Gs α-subunit to release GDP and bind GTP.

-

Adenylyl Cyclase Activation : The GTP-bound Gs α-subunit dissociates and activates the enzyme adenylyl cyclase.

-

cAMP Synthesis : Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a significant increase in the intracellular concentration of this second messenger.

-

Protein Kinase A (PKA) Activation : cAMP binds to the regulatory subunits of protein kinase A (PKA), causing them to dissociate from and activate the catalytic subunits of PKA.

The activation of PKA is the critical juncture from which multiple downstream pathways are modulated to promote myometrial quiescence.

Downstream Effectors and Cellular Consequences

Activated PKA phosphorylates several key intracellular proteins, leading to a reduction in myometrial contractility through multiple synergistic effects. The central outcome of these actions is a decrease in the concentration of free intracellular calcium ([Ca2+]i), which is the primary trigger for smooth muscle contraction.

Modulation of Calcium Homeostasis

PKA activation leads to a decrease in [Ca2+]i by:

-

Inhibiting L-type Ca2+ Channels : Phosphorylation of L-type voltage-gated calcium channels reduces their opening probability, thereby decreasing the influx of extracellular Ca2+ into the cell.

-

Enhancing Ca2+ Sequestration : PKA phosphorylates phospholamban, a protein associated with the sarcoplasmic reticulum (SR) Ca2+-ATPase (SERCA) pump. This phosphorylation removes the inhibitory effect of phospholamban on SERCA, increasing the rate at which Ca2+ is pumped from the cytosol back into the SR for storage.

-

Promoting Ca2+ Efflux : PKA can also stimulate the plasma membrane Ca2+-ATPase, which actively transports Ca2+ out of the cell.

Desensitization of the Contractile Apparatus

Beyond reducing [Ca2+]i, the cAMP-PKA pathway also decreases the sensitivity of the contractile machinery to calcium:

-

Inhibition of Myosin Light Chain Kinase (MLCK) : PKA phosphorylates MLCK, the enzyme responsible for phosphorylating the myosin light chain, which is a prerequisite for myosin's interaction with actin and subsequent muscle contraction. Phosphorylation by PKA reduces MLCK's affinity for the Ca2+-calmodulin complex, thereby inhibiting its activity and promoting relaxation.

Activation of Potassium (K+) Channels

Studies have demonstrated that this compound also induces myometrial relaxation by hyperpolarizing the cell membrane, making it less excitable. This is achieved through the activation of specific potassium channels.

-

Ca2+-activated K+ (KCa) Channels : this compound (at 10⁻⁵ M) has been shown to activate high-conductance KCa channels. This activation may occur via direct gating by G-proteins and through cAMP-dependent phosphorylation.

-

ATP-sensitive K+ (KATP) Channels : The same study also showed that this compound activates KATP channels, likely via a cAMP-dependent phosphorylation mechanism.

The opening of these K+ channels leads to an efflux of potassium ions, driving the membrane potential to a more negative value (hyperpolarization). This increased negative potential moves the cell further from the threshold required to open voltage-gated Ca2+ channels, thus contributing to relaxation.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound's action. It is important to note that data derived from human myometrium is limited, and some values are extrapolated from studies on other tissues or species.

Table 1: Receptor Binding and Affinity

| Parameter | Value | Tissue Source | Comments |

|---|---|---|---|

| Dissociation Constant (Kd) | 458.9 ± 72.1 pM | Human Amnion | Determined via competition with ¹²⁵I-iodopindolol. While not myometrium, it indicates high-affinity binding to the β2-receptor. |

| Max. Binding Capacity (Bmax) | 70.0 ± 17.2 fmol/mg protein | Human Amnion | Companion measurement to the Kd value. |

| Concentration for Max. Receptor Increase | 3.1 x 10⁻⁷ M | Pregnant Rat Myometrium | This concentration led to the maximum increase in detectable β-adrenergic receptor binding sites, possibly due to conformational changes. |

Table 2: Effective Concentrations for Biological Response

| Parameter | Concentration Range | Tissue Source | Effect |

|---|---|---|---|

| Inhibition of Contraction | > 10⁻⁸ M | Pregnant Rat Myometrium | Suppression of contraction amplitude. |

| Inhibition of Contraction | 10⁻⁸ M - 10⁻⁵ M | Human & Rat Myometrium | Concentration-dependent inhibition of contraction frequency and amplitude. |

| Tachyphylaxis | 10⁻⁴ M | Human & Rat Myometrium | Loss of inhibitory effect, contractions resume. |

| Increase in cAMP | > 10⁻⁷ M | Pregnant Rat Myometrium | Significant increase in intracellular cAMP levels. |

| K+ Channel Activation | 10⁻⁵ M | Human Myometrial Cells | Activation of both KCa and KATP channels. |

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the core signaling cascade and a typical experimental workflow.

Caption: this compound signaling cascade in uterine smooth muscle.

Caption: Workflow for ex vivo uterine contractility studies.

Key Experimental Protocols

The following sections provide detailed methodologies for foundational experiments used to study this compound's effects.

Ex Vivo Myometrial Contractility Assay

This protocol is used to measure the direct effect of this compound on the contractile properties of uterine tissue.

-

Tissue Acquisition and Preparation :

-

Myometrial biopsies are obtained from consenting patients undergoing cesarean section.

-

The tissue is immediately placed in ice-cold, oxygenated physiological saline solution (PSS), such as Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11).

-

Longitudinal strips of myometrium (approx. 2 x 2 x 10 mm) are carefully dissected from the biopsy sample.

-

-

Mounting and Equilibration :

-

Strips are mounted vertically in a temperature-controlled (37°C) organ bath containing oxygenated (95% O₂ / 5% CO₂) PSS.

-

One end of the strip is attached to a fixed hook, and the other to an isometric force transducer to record tension.

-

A resting tension (e.g., 2 mN) is applied, and the tissue is allowed to equilibrate for 2-3 hours until stable, spontaneous contractions develop.

-

-

Experimental Procedure :

-

Once a stable baseline of spontaneous contractions is established, baseline contractile activity (amplitude and frequency) is recorded for a control period (e.g., 30 minutes).

-

For studies on induced contractions, a uterotonic agent like oxytocin (e.g., 0.5 nM) can be added to the bath to achieve a steady state of phasic contractions.

-

This compound is then added to the bath in a cumulative, dose-dependent manner (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

The contractile activity is recorded for a set period after each dose addition until the response stabilizes.

-

-

Data Analysis :

-

The amplitude (force) and frequency of contractions are measured. The area under the curve (activity integral) can also be calculated as a measure of total work.

-

The inhibitory effect of this compound at each concentration is expressed as a percentage of the baseline contractile activity.

-

A dose-response curve is generated to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal inhibitory effect).

-

Measurement of Intracellular cAMP

This protocol describes the use of Förster resonance energy transfer (FRET) biosensors to dynamically measure cAMP levels in live primary myometrial cells.

-

Cell Isolation and Culture :

-

Primary human myometrial cells are isolated from fresh biopsies by enzymatic digestion (e.g., using collagenase) and mechanical dissociation.

-

Cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

-

Biosensor Transfection/Transduction :

-

Cultured myometrial cells are transfected or transduced with a plasmid or adenovirus encoding a FRET-based cAMP biosensor (e.g., Epac-SH187). These biosensors change their FRET efficiency upon binding cAMP.

-

-

Live-Cell Imaging :

-

Cells expressing the biosensor are placed on a microscope stage equipped for live-cell imaging with environmental control (37°C, 5% CO₂).

-

The cells are imaged using two fluorescence channels (e.g., CFP for donor and YFP for acceptor). A baseline FRET ratio is established.

-

This compound is added to the cells, and time-lapse images are acquired to monitor the change in the FRET ratio over time, which corresponds to the change in intracellular cAMP concentration.

-

At the end of the experiment, a saturating dose of a direct adenylyl cyclase activator (e.g., forskolin) and a phosphodiesterase inhibitor (e.g., IBMX) is added to determine the maximal cAMP response for normalization.

-

-

Data Analysis :

-

The ratio of acceptor to donor fluorescence is calculated for each time point.

-

The change in FRET ratio is plotted against time to visualize the kinetics of the cAMP response.

-

Data are often normalized to the maximal response to allow for comparisons between experiments.

-

Patch-Clamp Electrophysiology for K+ Channels

This protocol is used to study the activity of single ion channels in the myometrial cell membrane in response to this compound.

-

Cell Preparation :

-

Single myometrial smooth muscle cells are isolated as described in section 5.2.1.

-

The cells are transferred to a recording chamber on the stage of an inverted microscope.

-

-

Patch-Clamp Recording :

-

A glass micropipette with a very fine tip (1-2 µm) is filled with a specific pipette solution and pressed against the membrane of a single cell to form a high-resistance seal (a "gigaseal").

-

Inside-out patch configuration : After forming a seal, the pipette is pulled away from the cell, excising a small patch of membrane with its intracellular side now facing the bath solution. This allows for direct application of substances like PKA or GTP to the intracellular face of the channels.

-

The membrane potential is "clamped" at a set voltage, and the current flowing through the ion channels in the patch is recorded.

-

-

Experimental Procedure :

-

The bath solution contains the pipette solution with this compound to study its extracellular effects, or this compound is included in the pipette for cell-attached recordings.

-

For inside-out patches, agents like GTP, cAMP, or the catalytic subunit of PKA can be added to the bath to investigate their role in mediating this compound's effects on channel activity.

-

Channel openings and closings are recorded as discrete steps in current.

-

-

Data Analysis :

-

The open probability (Po) of the channel, single-channel conductance, and mean open/closed times are analyzed to determine how this compound modulates channel function.

-

Conclusion

The tocolytic action of this compound on uterine smooth muscle is a multi-faceted process initiated by its specific binding to β2-adrenergic receptors. The subsequent activation of the adenylyl cyclase/cAMP/PKA signaling pathway orchestrates a comprehensive cellular response designed to promote relaxation. This includes reducing intracellular calcium availability, decreasing the calcium sensitivity of the contractile apparatus, and hyperpolarizing the cell membrane. The experimental protocols detailed herein represent the foundational tools that have enabled this detailed molecular understanding and continue to be vital for the development and characterization of novel tocolytic agents.

References

The In Vivo Pharmacology of Ritodrine: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine hydrochloride, a β2-adrenergic agonist, has historically been a cornerstone in the management of preterm labor.[1] Its primary therapeutic action lies in its tocolytic effect, the suppression of uterine contractions, thereby prolonging gestation.[2][3] This technical guide provides an in-depth exploration of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of its molecular and physiological interactions.

Pharmacodynamics: Mechanism of Action and Physiological Effects

This compound exerts its effects by selectively stimulating β2-adrenergic receptors, which are abundant on the smooth muscle cells of the uterus.[4][5] This interaction initiates a cascade of intracellular events, leading to myometrial relaxation and the cessation of contractions.

Signaling Pathway

The binding of this compound to the β2-adrenergic receptor activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates several downstream targets. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium concentrations, a critical factor for muscle contraction, and the inhibition of myosin light-chain kinase (MLCK), resulting in uterine smooth muscle relaxation.

References

- 1. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]

- 2. researchgate.net [researchgate.net]

- 3. In vivo absorption study of this compound hydrochloride in the buccal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Home | ARRIVE Guidelines [arriveguidelines.org]

- 5. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

An In-depth Technical Guide to Ritodrine's Molecular Structure and Stereoisomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritodrine, a selective β2-adrenergic receptor agonist, has been historically utilized as a tocolytic agent to manage preterm labor. Its therapeutic efficacy is intrinsically linked to its specific molecular architecture and stereochemistry. This technical guide provides a comprehensive examination of this compound's molecular structure, its stereoisomeric forms, and the downstream signaling pathways it modulates. Detailed experimental protocols for the analytical separation of its key diastereomers are also presented to aid in further research and development.

Molecular Structure of this compound

This compound is a phenethylamine derivative with the chemical formula C₁₇H₂₁NO₃.[1] Its structure features two hydroxylated phenyl rings linked by an amino-propanol chain.

IUPAC Name: 4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol[1]

Synonyms: this compound, Ritodrina, p-Hydroxy-alpha-(1-((p-hydroxyphenethyl)amino)ethyl)benzyl alcohol, DU-21220[1]

The this compound molecule possesses two chiral centers, which gives rise to its stereoisomerism. These chiral carbons are located at the C1 and C2 positions of the propanol backbone. The presence of two stereocenters means that this compound can exist as a total of four stereoisomers.

Stereoisomerism of this compound

The four stereoisomers of this compound consist of two pairs of enantiomers, which are also diastereomers to each other. The relationships between these stereoisomers are crucial for understanding their pharmacological activity, as biological systems often exhibit a high degree of stereoselectivity.

The four stereoisomers are:

-

(1R,2S)-ritodrine

-

(1S,2R)-ritodrine

-

(1R,2R)-ritodrine

-

(1S,2S)-ritodrine

The (1R,2S) and (1S,2R) isomers are enantiomers of each other. Similarly, the (1R,2R) and (1S,2S) isomers form another enantiomeric pair. The relationship between any enantiomeric pair and the other pair is diastereomeric.

Commercially, this compound was supplied as the hydrochloride salt of the racemate of the erythro isomers, which are the (1R,2S) and (1S,2R) diastereomers.[2]

Physicochemical Properties of this compound Stereoisomers

While enantiomers share identical physical properties such as melting point and boiling point (with the exception of the direction of optical rotation), diastereomers possess distinct physical properties. Specific quantitative data for the individual stereoisomers of this compound is not extensively available in the public domain. The table below summarizes the available data for this compound and its hydrochloride salt.

| Property | This compound (base) | This compound Hydrochloride |

| Molecular Formula | C₁₇H₂₁NO₃ | C₁₇H₂₂ClNO₃ |

| Molecular Weight | 287.35 g/mol | 323.81 g/mol [3] |

| Melting Point | 88-90 °C | 192-196 °C (with decomposition) |

| Appearance | Resinous mass | Off-White Solid |

| Solubility | - | Freely soluble in water |

| LogP | 1.53 - 1.82 | - |

Note: The presented data for this compound and its hydrochloride salt generally refers to the racemic mixture of the erythro diastereomers.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by acting as a selective agonist for β2-adrenergic receptors, which are abundant in the smooth muscle of the uterus. The activation of these receptors initiates a downstream signaling cascade that ultimately leads to myometrial relaxation and the cessation of uterine contractions.

The key steps in the signaling pathway are as follows:

-

Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of myometrial cells.

-

G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Downstream Targets: PKA then phosphorylates several downstream target proteins within the myometrial cell. This phosphorylation can lead to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium. Key targets include transcription factors that regulate the expression of genes involved in uterine quiescence.

Experimental Protocols

Chiral Separation of this compound Diastereomers by HPLC

This protocol describes a method for the analytical separation of the (1R,2S) and (1S,2R) diastereomers of this compound in human serum.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Chiral stationary phase column (e.g., a polysaccharide-based chiral column)

-

Fluorescence detector

Chromatographic Conditions:

-

Mobile Phase: A suitable mixture of a buffer and an organic modifier. A reported example is a mixture of an aqueous buffer and acetonitrile. The exact ratio should be optimized for the specific column used.

-

Flow Rate: Typically around 1.0 mL/min, but should be adjusted based on column dimensions and particle size.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.

-

Detection: Fluorescence detection with excitation and emission wavelengths optimized for this compound (e.g., excitation at ~225 nm and emission at ~305 nm).

Sample Preparation:

-

Serum samples require a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the drug and remove interfering substances.

-

The extracted sample is then reconstituted in the mobile phase before injection into the HPLC system.

Data Analysis:

-

The retention times of the two diastereomers will be different, allowing for their separation and quantification.

-

A calibration curve should be prepared using standards of known concentrations for each diastereomer to ensure accurate quantification.

References

In-Depth Review of Ritodrine's Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritodrine, a selective β2-adrenergic receptor agonist, has been a cornerstone in the management of preterm labor. Its tocolytic effects are primarily mediated through a well-defined signaling cascade within myometrial cells. This technical guide provides an in-depth review of this compound's signaling pathway, from receptor binding to the ultimate physiological response of uterine relaxation. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Preterm birth remains a significant challenge in perinatal medicine, and tocolytic agents play a crucial role in its management. This compound, a member of the β2-adrenergic agonist class of drugs, exerts its therapeutic effect by suppressing premature uterine contractions.[1][2] The primary mechanism of action involves the activation of β2-adrenergic receptors on the outer membrane of myometrial cells, initiating a signaling cascade that leads to smooth muscle relaxation.[3][4] This guide will dissect the molecular events that constitute this compound's signaling pathway.

The Core Signaling Pathway

This compound's signaling cascade is a classic example of a G-protein coupled receptor (GPCR) pathway. The binding of this compound to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[5] This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ subunits and stimulates the membrane-bound enzyme, adenylyl cyclase.

Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), a key second messenger in this pathway. The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream target proteins, culminating in a decrease in intracellular calcium concentration and the relaxation of the uterine smooth muscle.

Quantitative Data

The following tables summarize the available quantitative data for key steps in this compound's signaling pathway.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Preparation | K_d (pmol/L) | Reference |

| This compound | β2-Adrenergic Receptor | Human Amnion Membranes | 458.9 ± 72.1 |

Table 2: Downstream Effects

| Parameter | Cell/Tissue Type | This compound Concentration | Effect | Reference |

| cAMP Production | Pregnant Rat Myometrium | > 10⁻⁷ M | Increased cAMP levels | |

| Myometrial Contraction | Pregnant Human Myometrium | 10⁻⁸ - 10⁻⁵ M | Concentration-dependent inhibition | |

| Myometrial Contraction | Pregnant Rat Myometrium | > 10⁻⁷ M | Relaxation |

Key Downstream Mechanisms of Myometrial Relaxation

The activation of PKA by cAMP triggers several downstream events that collectively lead to myometrial relaxation:

-

Phosphorylation and Inactivation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates MLCK, which is a key enzyme required for the phosphorylation of myosin light chains, a critical step for muscle contraction. Phosphorylation by PKA reduces the activity of MLCK, leading to decreased myosin light chain phosphorylation and subsequent smooth muscle relaxation.

-

Modulation of Intracellular Calcium Levels: PKA activation leads to a decrease in intracellular free calcium concentration ([Ca²⁺]i). This is achieved through multiple mechanisms, including the inhibition of L-type Ca²⁺ channels and the enhancement of Ca²⁺ sequestration into the sarcoplasmic reticulum.

-

Activation of Potassium Channels: this compound has been shown to activate Ca²⁺-activated K⁺ (KCa) and ATP-sensitive K⁺ (KATP) channels in human myometrial cells, partly through a cAMP-dependent phosphorylation mechanism. The opening of these channels leads to hyperpolarization of the cell membrane, which further contributes to muscle relaxation.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to study this compound's signaling pathway.

Radioligand Binding Assay for β2-Adrenergic Receptor

This assay is used to determine the binding affinity (Kd) of this compound to the β2-adrenergic receptor.

Protocol Overview:

-

Membrane Preparation: Isolate plasma membranes from myometrial tissue or cultured cells expressing β2-adrenergic receptors.

-

Incubation: Incubate the membranes with a constant concentration of a radiolabeled antagonist (e.g., [¹²⁵I]iodocyanopindolol) and increasing concentrations of unlabeled this compound.

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The data is then fitted to a one-site or two-site binding model to determine the inhibitory constant (Ki), which can be converted to the dissociation constant (Kd).

cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate the production of cAMP in myometrial cells.

Protocol Overview:

-

Cell Culture: Plate myometrial cells in a multi-well plate and grow to confluence.

-

Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate with various concentrations of this compound for a defined period.

-

Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

PKA Activity Assay

This assay measures the activation of PKA in response to this compound treatment.

Protocol Overview:

-

Cell Treatment and Lysis: Treat myometrial cells with this compound and then lyse the cells to prepare cell extracts.

-

Kinase Reaction: Incubate the cell lysates with a specific PKA substrate (e.g., kemptide) and ATP in a kinase assay buffer.

-

Detection of Phosphorylation: Measure the amount of phosphorylated substrate using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.

-

ELISA-based Assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Fluorescence/Luminescence-based Assay: Using a fluorescent or luminescent probe that is sensitive to phosphorylation.

-

-

Data Analysis: Determine the PKA activity and compare the activity in this compound-treated cells to untreated controls.

Myometrial Strip Contraction Assay

This ex vivo assay directly measures the physiological effect of this compound on uterine muscle contractility.

Protocol Overview:

-

Tissue Preparation: Obtain fresh myometrial tissue and dissect it into small strips.

-

Mounting: Mount the tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

-

Equilibration and Baseline Recording: Allow the strips to equilibrate and establish a baseline of spontaneous or agonist-induced contractions, which are measured using a force transducer.

-

Drug Application: Add increasing concentrations of this compound to the organ bath.

-

Data Recording and Analysis: Record the changes in the force and frequency of contractions. Plot the percentage of inhibition of contraction against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

The signaling pathway of this compound is a well-characterized cascade that provides a clear example of β2-adrenergic receptor-mediated smooth muscle relaxation. The activation of the Gs-adenylyl cyclase-cAMP-PKA axis leads to a reduction in intracellular calcium and the inhibition of the contractile machinery, ultimately resulting in the desired tocolytic effect. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and the development of novel tocolytic agents targeting this pathway. Further research focusing on obtaining precise quantitative data for each step of the cascade in human myometrial tissue will be invaluable for refining our understanding and optimizing therapeutic strategies for the management of preterm labor.

References

Ritodrine's Influence on Intracellular Calcium Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritodrine, a selective β₂-adrenergic receptor agonist, has historically been a cornerstone in the management of preterm labor. Its tocolytic effects are fundamentally linked to its ability to decrease intracellular calcium concentration ([Ca²⁺]i) within myometrial cells, leading to smooth muscle relaxation and the cessation of uterine contractions. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's effects on intracellular calcium signaling, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways.

Introduction

Uterine smooth muscle contraction is a tightly regulated process, critically dependent on the concentration of free cytosolic calcium. An elevation in [Ca²⁺]i triggers a cascade of events culminating in the phosphorylation of myosin light chains and subsequent cross-bridge cycling with actin, resulting in muscle contraction. This compound exerts its therapeutic effect by intervening in this process, promoting uterine quiescence through the reduction of [Ca²⁺]i. This guide will dissect the established and proposed signaling pathways through which this compound achieves this effect.

Core Mechanism of Action: The Canonical cAMP-Dependent Pathway

The principal mechanism by which this compound reduces intracellular calcium is through the activation of the canonical β₂-adrenergic receptor signaling pathway. This pathway is a classic example of a G-protein coupled receptor (GPCR) cascade.

-

Receptor Binding: this compound binds to β₂-adrenergic receptors on the plasma membrane of myometrial cells.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The activated α-subunit of Gs stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).

-

Downstream Phosphorylation Events: Activated PKA phosphorylates several target proteins that collectively contribute to a decrease in [Ca²⁺]i. These targets include:

-

Phosphorylation and inhibition of myosin light chain kinase (MLCK): This directly reduces the phosphorylation of myosin, impairing the contractile machinery.[1]

-

Phosphorylation of ion channels: This leads to the sequestration of Ca²⁺ into intracellular stores and the extrusion of Ca²⁺ from the cell.

-

The culmination of these events is a significant reduction in the availability of free cytosolic calcium, leading to the relaxation of the uterine smooth muscle.

Signaling Pathway Diagram

Caption: Canonical cAMP-dependent signaling pathway of this compound.

Secondary Mechanisms Influencing Intracellular Calcium

Beyond the primary cAMP pathway, evidence suggests that this compound's effects on [Ca²⁺]i are augmented by its influence on potassium channels.

Activation of Potassium Channels

Studies have shown that this compound at a concentration of 10⁻⁵ M can activate two types of potassium channels in cultured human uterine smooth muscle cells: the Ca²⁺-activated K⁺ (KCa) channel and the ATP-sensitive K⁺ (KATP) channel.[2]

-

KCa Channel Activation: The activation of KCa channels can occur via direct gating by G-proteins and potentially through cAMP-dependent phosphorylation.[2]

-

KATP Channel Activation: The KATP channel appears to be activated via cAMP-dependent phosphorylation.[2]

The opening of these potassium channels leads to an efflux of K⁺ ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated L-type calcium channels to open, thereby reducing the influx of extracellular calcium and contributing to myometrial relaxation.

Signaling Pathway Diagram

Caption: this compound's activation of potassium channels.

Effects on Intracellular Calcium Stores

The role of this compound in directly modulating calcium release from intracellular stores, such as the sarcoplasmic reticulum (SR), is less clear. The primary mechanisms of Ca²⁺ release from the SR are through inositol trisphosphate receptors (IP₃Rs) and ryanodine receptors (RyRs). While these receptors are crucial for agonist-induced uterine contractions, there is limited evidence to suggest that this compound's mechanism of action involves direct interaction with them.[3]

One study investigating the effect of this compound on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) pump in skeletal muscle found that this compound inhibits its activity, but with a low affinity (K₀.₅ value of approximately 3 mM). The authors concluded that it is unlikely that this compound exerts a direct effect on the smooth muscle SERCA pump at the therapeutic concentrations used in the treatment of preterm labor.

Quantitative Data

Direct quantitative data on the specific changes in intracellular calcium concentration (e.g., in nM) in myometrial cells following this compound treatment is not extensively reported in the literature. However, the functional consequences of these changes, namely the inhibition of myometrial contractions, have been quantified.

| Parameter | This compound Concentration | Effect | Model System | Reference |

| Amplitude & Frequency of Contractions | 10⁻⁸–10⁻⁵ M | Concentration-dependent inhibition | Isolated myometrial strips (human and rat) | |

| Amplitude of Contractions | > 10⁻⁸ M | Suppression | Longitudinal muscle cells of pregnant rats | |

| Generation of Spikes | > 10⁻⁷ M | Suppression | Longitudinal muscle cells of pregnant rats | |

| Myometrial Contractility | 22-hour infusion | Tachyphylaxis (desensitization) observed | Pregnant sheep |

It is important to note that a study on human myometrial cells reported basal [Ca²⁺]i levels to be between 146 and 153 nM. This provides a baseline from which this compound-induced reductions would occur.

Experimental Protocols

The measurement of intracellular calcium concentration is a cornerstone of research into the effects of pharmacological agents like this compound. A widely used method involves the use of ratiometric fluorescent Ca²⁺ indicators, such as Fura-2 AM.

General Protocol for Measuring [Ca²⁺]i in Cultured Myometrial Cells using Fura-2 AM

This protocol provides a general framework that can be adapted for the study of this compound's effects on myometrial cells.

Materials:

-

Cultured human myometrial cells

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or other suitable physiological buffer

-

This compound solutions of desired concentrations

-

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.

Procedure:

-

Cell Culture: Culture human myometrial cells on glass coverslips or in 96-well plates suitable for fluorescence imaging.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution. A typical concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

-

Wash the cells once with HBS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading conditions should be determined empirically.

-

-

De-esterification:

-

Wash the cells twice with HBS to remove extracellular Fura-2 AM.

-

Incubate the cells in HBS for an additional 30 minutes to allow for the complete de-esterification of the dye by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip onto a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

Establish a stable baseline recording of the 340/380 nm fluorescence ratio.

-

-

This compound Application:

-

Introduce this compound at the desired concentration to the cells via perfusion or addition to the well.

-

Continuously record the changes in the 340/380 nm fluorescence ratio.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.

-

The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute [Ca²⁺]i values, which requires calibration with solutions of known calcium concentrations.

-

Experimental Workflow Diagram

Caption: Workflow for measuring [Ca²⁺]i using Fura-2 AM.

Conclusion

This compound's primary effect on intracellular calcium concentration in myometrial cells is mediated through the canonical β₂-adrenergic receptor-cAMP-PKA signaling pathway. This leads to the phosphorylation of key proteins that promote calcium sequestration and extrusion, as well as inhibition of the contractile machinery. A secondary mechanism involving the activation of potassium channels contributes to membrane hyperpolarization and a subsequent reduction in calcium influx. While direct quantitative data on the precise reduction in [Ca²⁺]i remains limited, the functional outcome of these mechanisms is a potent, dose-dependent inhibition of uterine contractions. Further research employing advanced live-cell imaging techniques could provide a more granular understanding of the spatiotemporal dynamics of intracellular calcium in response to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of K+ channels by this compound hydrochloride in uterine smooth muscle cells from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of inhibiting the sarcoplasmic reticulum on spontaneous and oxytocin-induced contractions of human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Cyclic AMP in the Tocolytic Efficacy of Ritodrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of cyclic adenosine monophosphate (cAMP) in mediating the tocolytic effects of Ritodrine, a beta-2 adrenergic agonist historically used in the management of preterm labor. This document provides a comprehensive overview of the underlying molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways involved.

Executive Summary

This compound exerts its uterine-relaxing (tocolytic) effects by binding to β2-adrenergic receptors on myometrial cells. This interaction initiates a signaling cascade that elevates intracellular levels of cyclic AMP (cAMP). As a crucial second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. These phosphorylation events collectively lead to a decrease in intracellular calcium concentrations and a reduction in the activity of myosin light chain kinase, ultimately resulting in the relaxation of the uterine smooth muscle and the cessation of contractions. Understanding this pathway is fundamental for the development of novel and more effective tocolytic agents.

The this compound-cAMP Signaling Pathway

The tocolytic action of this compound is initiated by its binding to the β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the plasma membrane of myometrial smooth muscle cells. This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.

The subsequent increase in intracellular cAMP is the linchpin of this compound's tocolytic effect. cAMP activates PKA, which then phosphorylates multiple target proteins to promote myometrial relaxation through two primary mechanisms:

-

Reduction of Intracellular Calcium ([Ca2+]i): PKA phosphorylates and inhibits phospholipase C, an enzyme involved in the production of inositol trisphosphate (IP3), which would otherwise trigger the release of calcium from the sarcoplasmic reticulum. Additionally, PKA can phosphorylate and activate Ca2+-activated potassium channels, leading to hyperpolarization of the cell membrane and reduced influx of extracellular calcium.

-

Desensitization of the Contractile Machinery: PKA directly phosphorylates and inactivates myosin light chain kinase (MLCK). MLCK is essential for the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin and subsequent muscle contraction.

Prolonged exposure to this compound can lead to desensitization of the β2-adrenergic receptors, a process involving G-protein-coupled receptor kinases (GRKs) and β-arrestins, which results in receptor internalization and a diminished tocolytic response over time.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound on myometrial contractility and the associated signaling components.

Table 1: Effect of this compound on Spontaneous Myometrial Contractions in Pregnant Rat Uteri

| This compound Concentration (M) | Effect on Amplitude of Contractions | Effect on Frequency of Contractions |

| 10⁻⁸ | Significant Decrease | Significant Decrease |

| 10⁻⁶ | Significant Decrease | Significant Decrease |

| 10⁻⁴ | Significant Decrease | Significant Decrease |

Source: In vitro effects of this compound, magnesium sulfate and their combination on spontaneous contractions of myometrial strips of pregnant rat uteri.

Table 2: Time-Dependent Effect of this compound on Intracellular cAMP Levels in Pregnant Rat Myometrium

| This compound Concentration (M) | Time after Application | Change in cAMP Content |

| 1.5 x 10⁻⁷ | Up to 20 min | Gradual Increase |

| 1.5 x 10⁻⁷ | After 90 min | Decrease to control level and fluctuation |

| 3.1 x 10⁻⁴ | Initial | Marked Increase |

| 3.1 x 10⁻⁴ | After 30 min | Decrease |

| 3.1 x 10⁻⁴ | After 180 min | Return to control level |

Source: Relationship between changes in contraction and cyclic AMP contents under long-term application of this compound in pregnant rat myometrium.[1]

Table 3: Desensitization Effects of Prolonged this compound Infusion in Pregnant Sheep Myometrium (22-hour infusion)

| Parameter | Percentage Change |

| Myometrial membrane β-adrenergic receptor density | 49% Decrease |

| Catecholamine-stimulated adenylate cyclase activity | 70% Reduction |

Source: Myometrial desensitization after this compound infusion.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's tocolytic effects.

Isolation and Preparation of Myometrial Strips for In Vitro Contractility Assays

Objective: To obtain viable myometrial tissue strips for the assessment of contractile responses to pharmacological agents.

Materials:

-

Fresh myometrial biopsy tissue

-

Krebs-Henseleit solution (pH 7.4)

-

Dissecting microscope, scissors, and forceps

-

Organ bath apparatus with isometric force transducers

Protocol:

-

Obtain fresh myometrial biopsies from pregnant subjects (human or animal models) with appropriate ethical approval.

-

Immediately place the tissue in ice-cold, oxygenated Krebs-Henseleit solution.

-

Under a dissecting microscope, carefully remove the endometrium and any adhering serosal or connective tissues.

-

Isolate longitudinal muscle strips (approximately 2 mm in width and 10 mm in length) from the myometrial tissue.

-

Mount the strips vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer to record contractile activity.

-

Allow the strips to equilibrate for at least 60 minutes, during which spontaneous contractions should develop.

In Vitro Myometrial Contractility Assay

Objective: To quantify the effect of this compound on the amplitude and frequency of myometrial contractions.

Protocol:

-

Prepare myometrial strips as described in Protocol 4.1.

-

Once stable spontaneous contractions are established, record a baseline period of contractile activity for at least 20 minutes.

-

Prepare a series of this compound solutions of increasing concentrations.

-

Add the lowest concentration of this compound to the organ bath and record the contractile activity for 15-20 minutes or until a stable response is observed.

-

Wash the tissue with fresh Krebs-Henseleit solution to return to baseline activity.

-

Repeat steps 4 and 5 for each concentration of this compound in a cumulative or non-cumulative manner.

-

Analyze the recorded data to determine the percentage change in the amplitude and frequency of contractions at each this compound concentration compared to the baseline.

Measurement of Intracellular cAMP Levels by ELISA

Objective: To quantify the changes in intracellular cAMP concentration in myometrial cells in response to this compound treatment.

Materials:

-

Cultured primary myometrial cells or myometrial tissue homogenates

-

This compound solutions of various concentrations

-

cAMP ELISA kit

-

Cell lysis buffer

-

Microplate reader

Protocol:

-

Culture primary human myometrial cells to near confluence in appropriate culture plates.

-

Treat the cells with different concentrations of this compound for a specified period (e.g., 15 minutes). Include a vehicle-only control.

-

After treatment, aspirate the medium and lyse the cells using the cell lysis buffer provided in the ELISA kit.

-

Collect the cell lysates. If using tissue, homogenize the tissue in lysis buffer and centrifuge to collect the supernatant.

-

Perform the cAMP competitive ELISA according to the manufacturer's instructions. This typically involves: a. Adding samples and cAMP standards to a microplate pre-coated with a capture antibody. b. Adding a fixed amount of HRP-labeled cAMP, which competes with the cAMP in the sample for binding to the capture antibody. c. Washing the plate to remove unbound reagents. d. Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal. e. Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve generated from the cAMP standards.

β-Adrenergic Receptor Binding Assay

Objective: To determine the density (Bmax) and affinity (Kd) of β-adrenergic receptors in myometrial tissue.

Materials:

-

Myometrial tissue membranes

-

Radiolabeled β-adrenergic antagonist (e.g., [³H]dihydroalprenolol)

-

Unlabeled β-adrenergic antagonist (for determining non-specific binding)

-

Incubation buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Prepare myometrial membranes by homogenizing the tissue in a suitable buffer and performing differential centrifugation to isolate the membrane fraction.

-

Perform a protein assay to determine the protein concentration of the membrane preparation.

-

In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled antagonist.

-

In a parallel set of tubes, perform the same incubations in the presence of a high concentration of the unlabeled antagonist to determine non-specific binding.

-

Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

-

Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Bmax and Kd values.

Desensitization of the β2-Adrenergic Receptor

Continuous or prolonged stimulation of the β2-adrenergic receptor by agonists like this compound leads to a progressive loss of the tocolytic response, a phenomenon known as desensitization or tachyphylaxis. This process is crucial in understanding the limitations of long-term tocolytic therapy.

The primary mechanism of short-term desensitization involves the phosphorylation of the β2-adrenergic receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the receptor sterically hinders its interaction with the Gs protein, thereby uncoupling the receptor from its downstream signaling cascade. Furthermore, β-arrestin acts as an adaptor protein, recruiting the receptor to clathrin-coated pits for endocytosis, which removes the receptors from the cell surface and further attenuates the cellular response.

Conclusion

The elevation of intracellular cAMP is the cornerstone of this compound's tocolytic effect on the myometrium. A thorough understanding of the β2-adrenergic receptor-cAMP signaling pathway, its downstream effectors, and the mechanisms of its desensitization is essential for the rational design and development of future tocolytic therapies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and innovate in this critical area of obstetric medicine. By targeting specific components of this pathway, it may be possible to develop novel tocolytics with improved efficacy and a more favorable side-effect profile.

References

Early-stage clinical trial results for Ritodrine

An In-depth Technical Guide to Early-Stage Clinical Trial Results for Ritodrine

Introduction

This compound hydrochloride is a phenethylamine derivative and a direct-acting sympathomimetic agent with primary activity as a β2-adrenergic receptor agonist.[1][2] Historically, it was the first drug specifically approved in the United States for the management of preterm labor, marketed under trade names like Yutopar.[3][4] Its primary therapeutic goal is to suppress premature uterine contractions—an action known as tocolysis—to delay delivery, allowing for fetal maturation or the administration of antenatal corticosteroids.[3] While its use has been largely discontinued in the United States and parts of Europe due to a significant side-effect profile and the availability of alternative tocolytics, its pharmacology and clinical data remain relevant for research and development in obstetrics and smooth muscle physiology. This guide provides a technical overview of the foundational clinical data for this compound, focusing on its mechanism, pharmacokinetics, and the protocols of early-stage trials.

Mechanism of Action

This compound functions as a selective beta-2 (β2) adrenergic agonist. Its tocolytic effect is achieved through the following signaling pathway:

-

Receptor Binding : this compound binds to β2-adrenergic receptors located on the outer membrane of myometrial (uterine smooth muscle) cells.

-

Enzyme Activation : This binding activates the enzyme adenylate cyclase.

-

Second Messenger Production : Adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), increasing intracellular cAMP levels.

-

Protein Kinase Activation : The rise in cAMP activates Protein Kinase A (PKA).

-

Downstream Effects : PKA phosphorylates several intracellular proteins, including myosin light-chain kinase (MLCK). This phosphorylation inhibits MLCK activity.

-

Muscle Relaxation : The inhibition of MLCK and a PKA-mediated reduction in intracellular calcium levels prevent the phosphorylation of myosin, which is essential for muscle contraction. This leads to the relaxation of the uterine smooth muscle, decreasing the intensity and frequency of contractions.

Experimental Protocols and Trial Design

Early-stage clinical trials for this compound focused on establishing its pharmacokinetic profile, safety, and dose-response relationship. Protocols varied based on the route of administration.

Intravenous (IV) Infusion Protocol

Intravenous administration was the primary method for acute tocolysis.

-

Patient Population : Pregnant women between 20 and 36 weeks of gestation experiencing documented premature labor.

-

Dosage Regimen :

-

Initial Dose : An infusion was typically started at 50 to 100 mcg/minute.

-

Titration : The dose was increased in increments of 50 mcg/minute every 10 minutes.

-

Therapeutic Goal : Titration continued until uterine contractions ceased, a maximum dose of 350 mcg/minute was reached, or unacceptable maternal side effects occurred (e.g., maternal heart rate >130-140 bpm).

-

Maintenance : Once labor was inhibited, the infusion rate was reduced to the lowest effective dose and typically continued for 12 to 48 hours after contractions stopped.

-

-

Monitoring :

-

Continuous monitoring of maternal heart rate, blood pressure, and fetal heart rate was required.

-

Maternal blood glucose and fluid intake/output were closely monitored to watch for hyperglycemia and pulmonary edema.

-

Patients were often placed in the left lateral position to minimize hypotension.

-

Intramuscular (IM) Administration Protocol

Intramuscular injection was investigated as an alternative for initial therapy or during patient transport.

-

Patient Population : Pregnant volunteers or patients in preterm labor.

-

Dosage Regimen : Single doses of 5 mg or 10 mg were administered into the deltoid or gluteus muscles. In some protocols, three intramuscular injections were given over a 6-hour interval before transitioning to IV therapy.

-

Assessments : Blood samples were drawn at baseline and multiple time points over 6 hours post-injection to determine pharmacokinetic parameters. Blood pressure and heart rate were recorded at each time point to assess pharmacodynamic effects.

Oral Administration Protocol

Oral this compound was typically used as maintenance therapy after acute tocolysis with IV treatment was successful.

-

Dosage Regimen :

-

Tablets : Dosing often began with 10 mg every two hours for the first 24 hours, followed by 10 to 20 mg every four to six hours.

-

Sustained-Release Capsules : A regimen of 40 mg every eight to twelve hours was also studied.

-

-

Study Design : A randomized trial evaluated maintenance tocolysis where 120 women successfully treated with IV therapy were assigned to receive either 40 mg sustained-release capsules three times a day or no treatment for three days. The primary outcome was the recurrence of preterm labor within 72 hours.

Data Presentation

Quantitative data from early-stage trials are summarized below.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Route | Dose | Value (Mean ± SD) | Subject Group | Citation |

| Disposition Half-Life | IV | Infusion | 156 ± 51 minutes | 13 Pregnant Women | |

| Plasma Clearance | IV | 50 mcg/min | 1.94 ± 0.71 L/min | 13 Pregnant Women | |

| Volume of Distribution | IV | 50 mcg/min | 6.95 ± 3.54 L/kg | 13 Pregnant Women | |

| Steady State Conc. | IV | 50 mcg/min | 28 ± 11 ng/mL | 13 Pregnant Women | |

| Peak Concentration (Cmax) | IM | 5 mg (Deltoid) | 38 ± 13 ng/mL | 6 Pregnant Women | |

| Peak Concentration (Cmax) | IM | 10 mg (Deltoid) | 59 ± 30 ng/mL | 6 Pregnant Women | |

| Peak Concentration (Cmax) | IM | 10 mg (Gluteus) | 47 ± 22 ng/mL | 6 Pregnant Women | |

| AUC (0-t) | Oral | 20 mg | 1001 ± 257 ng/mL·min | Pregnant Women | |

| AUC (0-t) | Oral | 20 mg | 1372 ± 385 ng/mL·min | Non-pregnant Women |

Table 2: Pharmacodynamic Effects of Intramuscular this compound in Pregnant Women

| Parameter | Dose (IM) | Maximal Change from Baseline (Mean) | Citation |

| Maternal Heart Rate | 10 mg | +22% | |

| Systolic Blood Pressure | 10 mg | +10% | |

| Diastolic Blood Pressure | 10 mg | -19% |

Table 3: Common and Serious Adverse Events Reported in Early Clinical Studies

| Adverse Event | Frequency / Note | Citation(s) |

| Palpitations | Common; reported in up to 81.7% of patients in one study. | |

| Tachycardia (Maternal & Fetal) | Common; maternal heart rate increase is a dose-limiting factor. | |

| Tremor | Common; reported in up to 57.9% of patients. | |

| Chest Discomfort / Pain | Reported in up to 34.1% of patients; associated with increased risk. | |

| Hyperglycemia | A known metabolic side effect of β2-agonists. | |

| Hypokalemia | A known metabolic side effect. | |

| Nausea / Vomiting | Common. | |

| Pulmonary Edema | A serious but rare adverse event, especially with fluid overload. | |

| Neonatal Hypoglycemia | Reported as a significant adverse event in newborns. |

Conclusion

Early-stage clinical trials successfully characterized this compound as a potent tocolytic agent capable of temporarily delaying premature labor. The data established clear dose-dependent pharmacokinetic and pharmacodynamic profiles for intravenous, intramuscular, and oral routes. However, these foundational studies also highlighted a significant and often dose-limiting side-effect profile, primarily cardiovascular and metabolic in nature. The high incidence of adverse effects such as tachycardia, palpitations, and tremor, coupled with the risk of serious events like pulmonary edema, ultimately led to a re-evaluation of its risk-benefit profile and a decline in its clinical use in favor of agents with better safety profiles.

References

- 1. This compound | C17H21NO3 | CID 33572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of this compound hydrochloride administered orally and intramuscularly to female healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. This compound hydrochloride: a betamimetic agent for use in preterm labor. I. pharmacology, clinical history, administration, side effects, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolic Pathways and Excretion of Ritodrine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways and excretion of ritodrine, a selective β2-adrenergic receptor agonist, in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is critical in preclinical drug development. This document summarizes key findings from studies in rats, baboons, and sheep, presenting quantitative data, detailed experimental methodologies, and visual representations of metabolic processes and experimental workflows.

Introduction to this compound Metabolism

This compound undergoes significant metabolism in animal models, primarily through Phase II conjugation reactions. The main metabolic pathways involve the formation of glucuronide and sulfate conjugates.[1][2] Studies have shown that both phenolic hydroxyl groups on the this compound molecule are susceptible to conjugation.[2] In addition to conjugation, evidence of Phase I metabolism has also been reported.[1] Notably, there is considerable interspecies variation in the patterns of metabolism and conjugation, which has implications for the extrapolation of animal data to human clinical use.[1]

Metabolic Pathways of this compound

The primary metabolic transformation of this compound in the body is its conjugation with glucuronic acid and sulfate. This process increases the water solubility of the drug, facilitating its excretion.

Excretion of this compound and its Metabolites

The elimination of this compound and its metabolites occurs through renal and biliary pathways, leading to their excretion in urine and feces. The relative contribution of each excretion route varies between species.

Quantitative Excretion Data

Table 1: Summary of this compound Excretion Studies in Animal Models

| Animal Model | Route of Administration | Major Excretion Routes | Form of Excreted Drug | Reference |

| Rat | Oral | Urine, Bile | Parent Drug and Conjugates | |

| Baboon | Intravenous | Urine | Parent Drug and Conjugates (Primarily Sulfate) | |

| Sheep | Intravenous | Not specified in detail | Parent Drug and Metabolites |

Note: Specific quantitative data on the percentage of dose excreted via each route is limited in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the typical experimental protocols used in the study of this compound metabolism and excretion in animal models.

Animal Models and Drug Administration

-

Rat Models: Male Sprague-Dawley rats (300-400 g) are commonly used. For excretion studies, animals are housed in metabolism cages to allow for the separate collection of urine and feces. Tritiated this compound (³H-ritodrine) is often administered orally to trace the drug and its metabolites.

-

Sheep Models: Pregnant sheep are frequently used to study the maternal-fetal transfer and metabolism of this compound. The drug is typically administered via intravenous infusion.

-

Drug Formulation and Dosing: For oral administration in rats, a solution of ³H-ritodrine is used. In sheep, this compound hydrochloride is dissolved in a saline solution for intravenous infusion, with doses ranging from 200 to 800 μ g/min .

Sample Collection

A systematic approach to sample collection is essential for accurate pharmacokinetic and metabolic analysis.

References

Methodological & Application

Application Notes and Protocols for Administering Ritodrine in Pregnant Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Ritodrine hydrochloride, a selective β2-adrenergic receptor agonist, in pregnant animal models for the study of tocolysis and the prevention of preterm labor.

Introduction

This compound hydrochloride is a sympathomimetic amine that acts selectively on β2-adrenergic receptors, primarily in the myometrium, to induce uterine relaxation.[1][2] It has been utilized clinically to manage preterm labor by suppressing uterine contractions.[3] The use of pregnant animal models is essential for preclinical evaluation of the efficacy, safety, and pharmacokinetics of tocolytic agents like this compound. Commonly used models include pregnant sheep, rats, and mice, each offering unique advantages for studying maternal and fetal physiology.

Data Presentation: Summary of Quantitative Data

The following table summarizes the quantitative data on the administration and effects of this compound in various pregnant animal models as reported in the cited literature.

| Animal Model | Route of Administration | Dosage/Infusion Rate | Key Quantitative Findings | Reference(s) |

| Pregnant Sheep | Intravenous (IV) Infusion | 100 - 800 µ g/min | - Uterine blood flow progressively decreased to 43% below control levels. - Mean maternal arterial pressure declined by 20%. - Dose-related maternal tachycardia was observed. - No significant changes in umbilical vein blood flow, mean fetal arterial pressure, or fetal heart rate. | [4] |

| Pregnant Sheep | Intravenous (IV) Infusion | 200 µ g/min for 2 hours, followed by 800 µ g/min for 2 hours after 24 hours | - Validated for short-term tocolysis to treat preterm labor and for acute tocolysis in intrauterine fetal distress. | [3] |

| Pregnant Rat | Subcutaneous (s.c.) Infusion | 2.5 mg/rat/hr | - Delayed the initiation of parturition. | |

| Pregnant Rat | Intravenous (IV) | 10-1,000 µg/kg | - Suppressed spontaneous uterine motility in a dose-dependent manner. | |

| Pregnant Rabbit | Intravenous (IV) | 10-1,000 µg/kg | - Suppressed spontaneous uterine motility in a dose-dependent manner with little effect on maternal blood pressure and heart rate. | |

| Pregnant Mouse | Oral (p.o.) | 1, 3, or 10 mg/kg | - Dose-dependent decrease in the incidence of lipopolysaccharide (LPS)-induced preterm delivery. |

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in a Pregnant Sheep Model for Hemodynamic Studies

Objective: To assess the maternal and fetal hemodynamic responses to intravenous this compound administration.

Materials:

-

Pregnant ewes (late gestation)

-

This compound hydrochloride for injection

-

Physiological saline

-

Infusion pump

-

Vascular catheters (for maternal and fetal blood pressure and blood sampling)

-

Flow probes (for uterine and umbilical blood flow measurement)

-

Anesthesia and surgical equipment for instrumentation

Methodology:

-

Animal Preparation:

-

Surgically implant vascular catheters in the maternal femoral artery and vein, and in a fetal artery and vein under general anesthesia.

-

Place flow probes around the uterine artery and the common umbilical vein.

-

Allow for a post-operative recovery period of at least 48 hours.

-

-

This compound Infusion:

-

Prepare a stock solution of this compound hydrochloride in physiological saline.

-

Begin a continuous intravenous infusion of this compound into a maternal vein using an infusion pump.

-

Start with a low infusion rate (e.g., 100 µ g/min ) and incrementally increase the rate (e.g., up to 800 µ g/min ) at set intervals (e.g., every 30 minutes).

-

-

Data Collection:

-

Continuously monitor and record maternal and fetal heart rate, arterial blood pressure, and uterine and umbilical blood flow throughout the infusion period.

-

Collect maternal and fetal arterial blood samples at baseline and at each infusion rate to measure blood gases, pH, and glucose levels.

-

-

Post-Infusion Monitoring:

-

After the final infusion rate, discontinue the this compound and continue monitoring all parameters until they return to baseline levels.

-

Protocol 2: Oral Administration of this compound in a Pregnant Mouse Model for Preterm Labor Prevention

Objective: To evaluate the efficacy of orally administered this compound in preventing lipopolysaccharide (LPS)-induced preterm labor.

Materials:

-

Pregnant mice (e.g., C3H/HeN)

-

This compound hydrochloride

-

Lipopolysaccharide (LPS) from E. coli

-

Vehicle for this compound (e.g., distilled water)

-

Gavage needles

Methodology:

-

Induction of Preterm Labor:

-

On day 17 of gestation, induce preterm labor by intraperitoneal (i.p.) injection of LPS (e.g., 50 µg/kg). A second injection may be given after a few hours to ensure a high rate of preterm delivery.

-

-

This compound Administration:

-

On day 18 of gestation, administer this compound hydrochloride by oral gavage at various doses (e.g., 1, 3, and 10 mg/kg).

-

A control group should receive the vehicle only.

-

Administer the treatment at regular intervals (e.g., every hour for a set period).

-

-

Monitoring and Outcome Assessment:

-

Observe the mice for signs of labor and delivery.

-

Record the time of delivery for each mouse.

-

The primary outcome is the incidence of preterm delivery within a specified timeframe (e.g., 24-48 hours after LPS injection).

-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Myometrial Cells

Caption: this compound binds to β2-adrenergic receptors, initiating a cascade that leads to myometrial relaxation.

Experimental Workflow for Tocolytic Efficacy Testing

Caption: General workflow for evaluating the tocolytic efficacy of this compound in pregnant animal models.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound hydrochloride: a betamimetic agent for use in preterm labor. I. pharmacology, clinical history, administration, side effects, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of maternal this compound hydrochloride administration on the heart rate of preterm fetal sheep with intraamniotic inflammation | PLOS One [journals.plos.org]

- 4. Effect of this compound infusion on uterine and umbilical blood flow in pregnant sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Evaluation of Ritodrine's Effects on Myometrial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine is a selective beta-2 (β2) adrenergic receptor agonist primarily used as a tocolytic agent to halt premature labor.[1][2] It functions by relaxing the smooth muscle of the uterus (myometrium), thereby decreasing the frequency and intensity of uterine contractions.[3][4] Understanding the precise cellular and molecular effects of this compound is crucial for optimizing its therapeutic use and for the development of novel tocolytic agents. This document provides detailed protocols for key in vitro assays designed to measure the physiological and biochemical effects of this compound on myometrial cells and tissues. The assays covered include myometrial contractility, intracellular calcium mobilization, and cyclic AMP quantification, which are fundamental for characterizing the drug's mechanism of action and efficacy.

Mechanism of Action: An Overview

This compound exerts its relaxant effect on myometrial cells by activating β2-adrenergic receptors.[5] This initiates a downstream signaling cascade that leads to a decrease in intracellular calcium concentration ([Ca²⁺]i), a critical step for muscle contraction. The binding of this compound to its G-protein coupled receptor stimulates adenylyl cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various target proteins. This cascade enhances the efflux of calcium from the cell and may inactivate myosin light chain kinase (MLCK), the enzyme essential for the phosphorylation of myosin and subsequent muscle contraction. Additionally, this compound has been shown to activate potassium (K+) channels, which can lead to membrane hyperpolarization and further contribute to muscle relaxation.

Section 1: Myometrial Cell and Tissue Preparation

The foundation of reliable in vitro analysis is the quality of the biological material. Primary human myometrial cells and tissues are considered the gold standard.